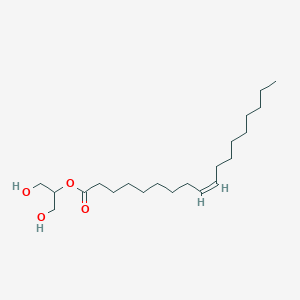

2-Oleoylglycerol

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dihydroxypropan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058661 | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-84-3 | |

| Record name | 2-Oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Glyceryl monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2389K694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Two-Step Synthesis via Triolein Intermediate

The most widely documented method involves synthesizing triolein followed by selective hydrolysis using lipases. In this approach, oleic acid (13 g) reacts with glycerol (0.7 g) and 1 M sulfuric acid (0.5 mL) at 383 K for 5 h to form triolein. Neutralization with sodium hydroxide and extraction with n-hexane yields 6.04 g of triolein, which is then hydrolyzed using Thermomyces lanuginosa lipase (0.3 g) in a mixture of n-hexane (15 mL) and water (1.6 mL) at 310 K for 24 h. The enzymatic step selectively cleaves the sn-1 and sn-3 positions, leaving 2-monoolein, which is extracted with dichloromethane and purified to yield 0.58 g (12% yield based on triolein).

Optimization of Hydrolysis Conditions

The hydrolysis efficiency depends on lipase specificity and solvent composition. Rhizomucor miehei lipase in 20% DMF increases hydrolysis rates by 200% for monooleins compared to aqueous buffers. However, prolonged reaction times (>24 h) risk acyl migration, reducing positional purity.

Enzymatic Ethanolysis of Oleic Acid-Rich Oils

Solvent and Catalyst Screening

Wang et al. demonstrated that ethanolysis of oleic acid-rich oils using immobilized lipases (e.g., Lipozyme TL IM) produces 2-monoolein with minimal by-products. Optimizing solvent polarity is critical: 85% ethanol aqueous solution maximizes 2-monoolein content (37.6% in crude mixture) while suppressing acyl migration. Hexane fractionation removes triacylglycerols (TAGs) and fatty acid ethyl esters (FAEEs), followed by two-step crystallization to achieve 97.5% purity.

Scalability and Industrial Applications

This method scales efficiently, producing 78.3% yield at the kilogram scale, making it economically viable for industrial emulsifier production. The total process time (72 h) is longer than hydrolysis methods but offers superior purity.

Glycerolysis of Ethyl Esters for Monoacylglycerol Production

Adaptation to 2-Monoolein Synthesis

While primarily used for biodiesel, glycerolysis of ethyl esters derived from linseed oil can be adapted for 2-monoolein synthesis. Reacting ethyl oleate (30 g) with glycerol (46 g) and NaOH (1.5 g) at 343 K for 6 h yields a monoacylglycerol-rich product. However, this method requires stringent temperature control to prevent isomerization to 1-monoolein.

Radiolabeled Synthesis for Positional Specificity

Preparation of sn-2-Monoolein

To ensure positional fidelity, pancreatic lipase digestion of [³H]triolein produces sn-2-monoolein, which is isolated via sodium borate-coated TLC. This method avoids acid/alkali conditions that promote acyl migration, achieving >90% positional purity.

Comparative Analysis of Synthesis Methods

*Yield based on triolein substrate.

Solvent Effects on Reaction Kinetics and Selectivity

Activation by Polar Solvents

DMF (20%) and DMSO (35%) enhance lipase activity toward monooleins by 2-fold compared to aqueous buffers. These solvents stabilize the enzyme’s open conformation, improving substrate access to the active site. However, solvent concentrations >50% denature lipases, necessitating precise optimization.

Analyse Chemischer Reaktionen

Enzymatic Ethanolysis of Oleic Acid-Rich Oils

A scalable method for synthesizing 2-monoolein involves ethanolysis of oleic acid-rich oils using lipases. Key parameters include:

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Solvent | Hexane | Minimizes acyl migration |

| Lipase Loading | 10% (w/w) | Maximizes 2-MAGs yield (37.6%) |

| Reaction Time | 24 hours | Achieves equilibrium conversion |

| Post-Processing | Crystallization in hexane | Purity: 97.5% Yield: 78.3% (w/w) |

This method avoids toxic solvents and achieves high regioselectivity, making it industrially viable .

Lipase-Catalyzed Hydrolysis of Triolein

Using Thermomyces lanuginosa lipase, triolein undergoes selective hydrolysis in a hexane/water system:

-

Conditions : 310 K, 24 hours, 160 rpm.

-

Yield : 0.58 g of 2-monoolein from 1.9 g triolein .

Pseudomonas fluorescens lipase favors 1,2-diolein synthesis (58% yield), highlighting enzyme specificity .

Acyl Migration

2-Monoolein undergoes acyl migration to 1-monoolein under specific conditions:

-

Solvent Polarity : Polar solvents (e.g., ethanol) accelerate migration, reducing regiochemical purity .

-

Temperature : Elevated temperatures (>40°C) increase isomerization rates .

Hydrolysis and Esterification

-

Hydrolysis : In aqueous environments, lipases cleave the ester bond, yielding oleic acid and glycerol.

-

Esterification : Reacts with fatty acids or alcohols to form diacylglycerols or structured lipids, though this is less common due to steric hindrance at the sn-2 position .

Antibacterial Activity

2-Monoolein exhibits weak antibacterial effects:

| Organism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | None |

This contrasts with 1-monolinolein, which shows stronger activity .

Lipid Droplet Modulation

Monoolein-based cubosomes induce lipid droplet accumulation in cells:

-

Mechanism : Internalized monoolein is metabolized into neutral lipids.

-

Outcome : 25–31-fold increase in lipid droplet density after 24-hour exposure .

Solvent Effects on Reactivity

| Solvent | Effect on 2-Monoolein |

|---|---|

| Hexane | Stabilizes sn-2 configuration |

| Ethanol | Promotes acyl migration |

| Water | Facilitates hydrolysis |

Thermal Stability

Emulsification

2-Monoolein serves as a non-ionic surfactant in:

Signal Modulation

Acts as an endogenous ligand for GPR119, enhancing incretin secretion (GLP-1, GIP) .

Wissenschaftliche Forschungsanwendungen

Food Industry

Emulsifier and Surfactant

- 2-Monoolein serves as an effective emulsifier in food products, enhancing texture and stability. Its amphiphilic nature allows it to reduce surface tension between oil and water phases, improving the consistency of emulsions .

- It is commonly used in margarine, dressings, and other emulsified products.

Pharmaceutical Applications

Drug Delivery Systems

- 2-Monoolein is utilized in the development of nanocarriers for drug delivery. Its biocompatibility and ability to form liquid crystalline structures make it ideal for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

- A notable study highlighted its application in chronic lung disease treatments, where monoolein-based nanoparticles improved drug targeting to affected tissues .

Antioxidant Properties

- Research indicates that 2-monoolein exhibits strong antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases such as cardiovascular diseases .

Nanotechnology

Cubosome Formulations

- Monoolein-based cubosomes are being explored for their potential in drug delivery systems. These nanoparticles can encapsulate therapeutic agents while providing controlled release properties .

- Studies have shown that cubosome formulations stabilized with Pluronic F108 and F127 can significantly alter cellular lipid profiles and induce lipid droplet accumulation in HeLa cells, indicating their potential impact on cellular metabolism .

Case Study 1: Enzymatic Synthesis of 2-Monoolein

A study detailed a scalable enzymatic method for synthesizing 2-monoolein from oleic acid-rich oils. The process yielded high purity levels while demonstrating economic advantages over traditional methods. The synthesized product was tested for its emulsifying properties in food applications, confirming its effectiveness as a surfactant .

Case Study 2: Monoolein in Drug Delivery

In a clinical investigation focusing on chronic lung diseases, monoolein was incorporated into nanoparticle formulations aimed at improving drug delivery efficacy. Results indicated enhanced therapeutic outcomes with reduced side effects compared to conventional delivery methods. The study emphasized monoolein's role in achieving targeted drug delivery to lung tissues .

Data Tables

Wirkmechanismus

2-Oleoyl glycerol exerts its effects primarily through the activation of GPR119, a G protein-coupled receptor. Upon binding to GPR119, 2-oleoyl glycerol stimulates the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. This leads to increased insulin secretion and improved glucose homeostasis . Additionally, 2-oleoyl glycerol has been shown to potentiate G protein signaling via allosteric binding of the 5-HT2A receptor .

Vergleich Mit ähnlichen Verbindungen

1-Monoolein (1-Oleoylglycerol)

- Structural Difference : The oleoyl group is esterified at the C1 position of glycerol, leading to distinct metabolic pathways and stability.

- Functional Contrast: Bioavailability: 1-Monoolein is more abundant in natural sources and commercial preparations. For example, in quinoa extracts, 1-monoolein concentrations reached 5,789,486 AU (arbitrary units), whereas 2-monoolein was detected at 1,797,832 AU . Stability: 1-Monoolein undergoes acyl migration to 2-monoolein under enzymatic or thermal stress, affecting its application in lipid-based drug delivery systems . Therapeutic Roles: Both isomers exhibit antioxidant activity, but 1-monoolein is prioritized in food emulsifiers due to its higher thermal stability .

Cyclopropaneoctanal, 2-octyl-

- Structural Difference : A cyclopropane-containing fatty aldehyde derivative lacking the glycerol backbone.

- Functional Contrast: Biological Activities: Exhibits anti-obesity, antimicrobial, and antioxidant properties but lacks the lipid-signaling roles of 2-monoolein (e.g., GLP-1 secretion) . Natural Occurrence: Found in coffee analogs at 2.70% abundance, significantly lower than 2-monoolein (7.08%) .

Cyclopropaneundecanal, 2-nonyl-

- Structural Difference: A saturated fatty aldehyde with a cyclopropane ring, contrasting with 2-monoolein’s unsaturated oleoyl chain.

Anti-Inflammatory and Metabolic Modulation

- 2-Monoolein: Upregulates GLP-1 secretion, making it a candidate for diabetes and obesity therapies . In contrast, 1-monoolein lacks direct hormonal modulation but is used in nutritional supplements for its emulsifying properties .

- Cyclopropane Derivatives: Cyclopropaneoctanal shows antimicrobial activity against Staphylococcus aureus but lacks specificity compared to 2-monoolein’s targeted anti-acne effects .

Role in Lipid Catabolism

- 2-Monoolein: High catabolic activity (log2FC = 6.05 in pearl oysters) indicates its role in energy production under stress .

- 2-Monopalmitin: A structurally analogous MAG with a palmitoyl chain. Despite similar catabolic roles (log2FC = 22.11), it lacks the anti-cholesterolemic effects of 2-monoolein .

Data Tables

Table 1: Comparative Abundance in Natural Extracts

| Compound | Source | Relative Abundance (%) | Reference |

|---|---|---|---|

| 2-Monoolein | R. mucronata fruits | 7.08 | |

| Cyclopropaneoctanal | Coffee analog | 2.70 | |

| 1-Monoolein | Quinoa extracts | 1.81 (AU) |

Table 2: Therapeutic Activities

| Compound | Key Bioactivities | Applications |

|---|---|---|

| 2-Monoolein | Anti-arthritic, GLP-1 secretion | Diabetes, inflammation management |

| 1-Monoolein | Antioxidant, emulsifier | Food additives, nutritional supplements |

| Cyclopropaneoctanal | Anti-obesity, antimicrobial | Antimicrobial coatings |

Biologische Aktivität

2-Monoolein, a monoacylglycerol derived from oleic acid, has garnered significant attention due to its diverse biological activities and potential applications in various fields such as pharmaceuticals, food science, and cosmetics. This article explores the biological activity of 2-monoolein, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

2-Monoolein (CAS 3443-84-3) is characterized by its structure as a glycerol molecule esterified with oleic acid at the sn-2 position. Its synthesis can be achieved through enzymatic methods that yield high purity and efficiency, making it suitable for industrial applications. Recent studies report that the enzymatic production of 2-monoolein can achieve purities of up to 98% with significant yields, facilitating its use as an emulsifier and surfactant in various formulations .

Mechanisms of Biological Activity

The biological activity of 2-monoolein can be attributed to several mechanisms:

- Cellular Uptake and Lipid Metabolism : Research indicates that 2-monoolein influences cellular lipid profiles significantly. For instance, studies involving HeLa cells demonstrated that treatment with monoolein-based cubosome formulations led to increased lipid droplet accumulation and modifications in mitochondrial function, including hyperpolarization and reactive oxygen species (ROS) generation .

- Antioxidant Properties : 2-Monoolein exhibits strong antioxidant activity, which may contribute to its potential in treating oxidative stress-related conditions. In vitro studies have shown its efficacy in reducing oxidative damage in cellular models .

- Anti-Atherogenic Effects : The compound has also been noted for its anti-atherosclerotic properties, suggesting potential applications in cardiovascular health management .

Case Studies

-

Cellular Response to Monoolein-Based Formulations :

- A study investigated the effects of monoolein cubosomes on HeLa cells. The results indicated a significant increase in lipid droplet size and number after treatment with monoolein formulations compared to untreated controls. Specifically, there was a notable increase in integrated optical density (IOD) per cell, indicating enhanced lipid accumulation .

- The study measured mitochondrial membrane potential (mitoMP) changes, revealing that cubosome-treated cells exhibited a significant hyperpolarization compared to controls. This hyperpolarization was associated with increased ROS generation, suggesting a complex interaction between lipid metabolism and mitochondrial function .

-

Drug Delivery Applications :

- Monoolein has been explored as a carrier for enhancing the solubility and bioavailability of poorly soluble drugs. Research demonstrated that monoolein-loaded cubosomes significantly improved the pharmacokinetic profiles of encapsulated drugs, leading to higher systemic exposure compared to conventional formulations .

Data Table: Summary of Key Research Findings

Q & A

Q. What controls are essential when studying 2-monoolein’s role in lipid nanoparticle (LNPs) formulation to avoid confounding results?

- Methodological Answer : Include blank LNPs (without 2-monoolein) and controls with structurally similar lipids (e.g., 2-monopalmitin). Characterize particle size (dynamic light scattering) and encapsulation efficiency (ultracentrifugation-MS) across batches. Document lipid oxidation status via thiobarbituric acid reactive substances (TBARS) assay .

Ethical & Reporting Standards

Q. How should researchers document 2-monoolein-related data to meet journal requirements for reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: report synthesis protocols in the main text (≤5 compounds) and provide raw NMR/MS spectra in supplementary data. For in vitro digestion studies, detail bile salt:lipid ratios, agitation rates, and temperature profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.